Hydrogen Bonding Capacity vs. Methylamino Analog
A key differentiation is the compound's lack of a hydrogen bond donor, in contrast to its mono-methylamino analog. Methyl 2-(dimethylamino)pyrimidine-4-carboxylate has a computed Hydrogen Bond Donor Count of 0 [1], while Methyl 2-(methylamino)pyrimidine-4-carboxylate has a count of 1 [2]. This difference is critical for predicting passive membrane permeability and protein-ligand interactions.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | Methyl 2-(methylamino)pyrimidine-4-carboxylate: 1 |
| Quantified Difference | 1 unit |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
This difference dictates the compound's ability to form certain types of intermolecular interactions, which is a fundamental parameter in structure-activity relationship (SAR) studies and can directly influence the selection of a scaffold for lead optimization.
- [1] PubChem. (2025). Methyl 2-(dimethylamino)pyrimidine-4-carboxylate: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/912470-36-1#section=Chemical-and-Physical-Properties View Source
- [2] PubChem. (2025). Methyl 2-(methylamino)pyrimidine-4-carboxylate: Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/912470-37-2#section=Chemical-and-Physical-Properties View Source
